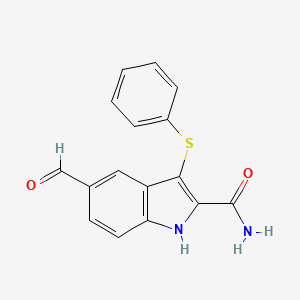
1h-Indole-2-carboxamide,5-formyl-3-(phenylthio)-
Cat. No. B8526453
M. Wt: 296.3 g/mol
InChI Key: HGBOPPKVQTVZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07629376B2
Procedure details


Treat 5-formyl-3-phenylsulfanyl-1H-indole-2-carboxylic acid amide 13 (m=0, R3=Ph) (80 mg, 0.27 mmol) with 1,4-dioxa-8-aza-spiro[4,5]decane (71.6 mg, 0.50 mmol) as described in General Procedure X to afford Iz (51.0 mg, 44.7%) as a tan solid, tlc Rf=0.35 (10% MeOH/CH2Cl2-0.20% Et3N), m/z obs=424 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]([NH2:14])=[O:13])=[C:6]2[S:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=O.[O:22]1[C:26]2([CH2:31][CH2:30][NH:29][CH2:28][CH2:27]2)[O:25][CH2:24][CH2:23]1>CO.C(Cl)Cl>[O:22]1[C:26]2([CH2:31][CH2:30][N:29]([CH2:1][C:3]3[CH:4]=[C:5]4[C:9](=[CH:10][CH:11]=3)[NH:8][C:7]([C:12]([NH2:14])=[O:13])=[C:6]4[S:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:28][CH2:27]2)[O:25][CH2:24][CH2:23]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1C=C2C(=C(NC2=CC1)C(=O)N)SC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
71.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOC12CCNCC2
|
Step Three
|
Name
|
MeOH CH2Cl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCOC12CCN(CC2)CC=2C=C1C(=C(NC1=CC2)C(=O)N)SC2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
